1-Bromopentadecane-1,1,2,2-d4

Beschreibung

BenchChem offers high-quality 1-Bromopentadecane-1,1,2,2-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromopentadecane-1,1,2,2-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deuterated Alkyl Halides in Lipidomics: Technical Guide to 1-Bromopentadecane-1,1,2,2-d4

Chemical Identity & Structural Significance[1][2][3][4][5]

1-Bromopentadecane-1,1,2,2-d4 is a specialized isotopologue of the C15 alkyl halide, characterized by the substitution of four protium (

This specific labeling pattern is not arbitrary; it targets the most chemically reactive and magnetically distinct sites of the molecule. By "silencing" the

Physicochemical Profile[3][6][7][8][9][10][11][12][13]

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~295.34 g/mol (approx. +4 Da vs. unlabeled) |

| Isotopic Purity | Typically >98 atom % D |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160 °C at 5 mmHg (Estimated based on unlabeled analog) |

| Solubility | Soluble in chloroform, hexane, methanol; Insoluble in water |

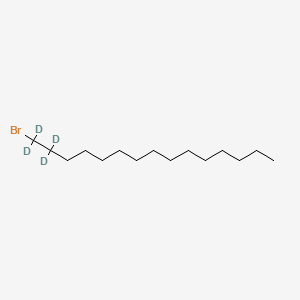

Structural Visualization

The following diagram illustrates the specific isotope placement that differentiates this molecule from standard alkyl bromides.

Figure 1: Structural connectivity highlighting the tetradeuterated "head" region (C1/C2) which provides mass shift and NMR silence.

Synthesis Strategy: The "Exchange-Reduce-Brominate" Protocol

Synthesizing high-purity 1,1,2,2-d4 alkyl chains requires a strategy that introduces deuterium at the oxidative precursor stage. Direct H/D exchange on the alkyl bromide is inefficient and prone to scrambling.

The most robust protocol involves three phases:

- -Exchange: Deuteration of the fatty acid precursor at the C2 position.

-

Deuterodeoxygenation: Reduction of the acid with Lithium Aluminum Deuteride (

) to install deuterium at C1. -

Bromination: Conversion of the alcohol to the bromide without scrambling.

Workflow Diagram

Figure 2: Stepwise synthetic route ensuring specific d4 labeling at positions 1 and 2.

Detailed Protocol

Phase 1: Preparation of Pentadecanoic Acid-2,2-d2

-

Reagents: Pentadecanoic acid, Sodium Deuteroxide (NaOD, 40% in

), -

Mechanism: Keto-enol tautomerism under basic conditions allows exchange of

-protons with solvent deuterium. -

Procedure:

-

Dissolve pentadecanoic acid in NaOD/

. -

Heat to 180°C in a sealed pressure vessel (Parr reactor) for 12-24 hours.

-

Acidify with dilute DCl, extract, and recrystallize.

-

Note: Repeat this cycle 2-3 times to achieve >98% D-incorporation at C2 [1].

-

Phase 2: Reduction to Alcohol

-

Reagents: Pentadecanoic acid-2,2-d2, Lithium Aluminum Deuteride (

), Anhydrous THF. -

Causality:

acts as the deuterium source, attacking the carbonyl carbon twice to convert -

Procedure:

-

Suspend

(1.5 eq) in dry THF under Argon at 0°C. -

Add precursor acid dropwise.[1]

-

Reflux for 4 hours.

-

Quench carefully with

(to prevent back-exchange of labile protons, though standard water is acceptable for the hydroxyl H). -

Isolate the alcohol: Pentadecan-1,1,2,2-d4-ol .

-

Phase 3: Bromination (Appel Reaction)

-

Reagents: Carbon Tetrabromide (

), Triphenylphosphine ( -

Why this method? The Appel reaction proceeds under mild, neutral conditions, preventing acid-catalyzed migration of deuterium or rearrangement of the alkyl chain [2].

-

Procedure:

-

Dissolve labeled alcohol and

in DCM at 0°C. -

Add

slowly. -

Stir at room temperature for 2 hours.

-

Precipitate triphenylphosphine oxide with hexane; filter and concentrate.

-

Purify via silica gel chromatography (100% Hexanes).

-

Analytical Validation (Self-Validating Systems)

Trustworthiness in isotope chemistry relies on proving the location and enrichment level of the label.

NMR Spectroscopy

The "Silent Region" concept is the primary validation tool.

| Nucleus | Unlabeled (Standard) | 1,1,2,2-d4 (Labeled) | Interpretation |

| Silent (Signal Disappears) | Confirms >98% labeling at C1. | ||

| Silent (Signal Disappears) | Confirms >98% labeling at C2. | ||

| Quintet ( | C-D coupling splits the carbon signal (Spin of D=1). | ||

| Quintet ( | Confirms D attachment at C2. |

Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization, the molecular ion and specific fragments confirm the d4 motif.

-

Molecular Ion (

): Shift of +4 m/z units compared to standard.-

Standard

: m/z 290/292 (due to -

d4-Labeled: m/z 294/296.

-

-

McLafferty Rearrangement: If fragmentation occurs, the retention of the label depends on the fragment. For alkyl halides, loss of

or-

Loss of

: Fragment

-

Applications in Drug Development & Lipidomics

Internal Standard for Lipidomics

In LC-MS/MS lipidomics, ion suppression from matrix effects can compromise quantitation. 1-Bromopentadecane-1,1,2,2-d4 serves as a precursor to synthesize d4-labeled phospholipids or fatty acids .

-

Mechanism: The bromide is displaced by a nucleophile (e.g., glycerol backbone or amine headgroup).

-

Benefit: The d4 label is retained in the final lipid. Because the deuterium is on the fatty tail (C1/C2), it does not exchange with solvent protons, unlike labels on polar headgroups.

Membrane Biophysics (Neutron Scattering)

Deuterium has a vastly different neutron scattering length density (SLD) compared to hydrogen.

-

Contrast Variation: Researchers incorporate d4-lipids into model membranes.

-

Utility: The d4-segment at the "neck" of the lipid (near the glycerol interface) allows precise measurement of bilayer thickness and water penetration into the hydrophobic core using Small-Angle Neutron Scattering (SANS) [3].

Handling & Safety

-

Storage: Store at 2-8°C under Argon. Alkyl bromides can hydrolyze slowly or discolor (release

) upon light exposure. -

Toxicity: Like all alkyl halides, it is an alkylating agent.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Organic Syntheses. (Coll. Vol. 6). Appel Reaction General Protocols. (Methodology adapted for deuterated substrates).[3][4][5] Retrieved from [Link]

-

PubChem. 1-Bromopentadecane Compound Summary. National Library of Medicine. Retrieved from [Link]

-

CK Isotopes. Biomolecular NMR and Deuterated Lipids. Retrieved from [Link]

Sources

- 1. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. 1-ブロモペンタデカン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ckisotopes.com [ckisotopes.com]

Deuterated pentadecyl bromide properties

Technical Deep Dive: Deuterated Pentadecyl Bromide ( ) in Membrane Biophysics

Executive Summary

Deuterated pentadecyl bromide (1-bromopentadecane-

Physicochemical Identity & Properties[1][2][3][4][5]

The substitution of hydrogen with deuterium introduces subtle but measurable changes in physical properties due to the primary isotope effect (mass difference) and secondary isotope effects (bond length/vibrational frequency changes).[1]

Comparative Property Table

| Property | 1-Bromopentadecane (Protium) | 1-Bromopentadecane- |

| CAS Number | 629-72-1 | 349553-93-1 |

| Formula | ||

| Molecular Weight | 291.31 g/mol | 322.50 g/mol |

| Isotopic Enrichment | Natural Abundance | Typically |

| Density (25°C) | 1.005 g/mL | ~1.12 g/mL (Estimated*) |

| Melting Point | 17–19 °C | ~16–18 °C (Slight depression) |

| Boiling Point | 159–160 °C (5 mmHg) | Similar; minimal inverse isotope effect |

| Refractive Index | Similar | |

| Solubility | Chloroform, Ethanol, Hexane | Chloroform, Ethanol, Hexane |

*Note: Deuterated alkanes/halides typically exhibit higher density due to the doubled mass of the hydrogen isotope, despite a negligible change in molar volume.

Spectroscopic Signatures

-

IR Spectroscopy: The C-D stretching vibration shifts to the "silent region" (2000–2200 cm

), distinct from the C-H stretch (2800–3000 cm -

NMR Spectroscopy:

- H-NMR: The alkyl chain signal is effectively silenced, simplifying spectra of complex mixtures.

-

H-NMR: Exhibits quadrupolar splitting (

Synthesis & Purity Analysis

High-fidelity synthesis is required to prevent isotopic dilution. The preferred route involves the reduction of perdeuterated fatty acids followed by bromination.

Synthesis Workflow (Graphviz)

Caption: Two-step synthesis of 1-bromopentadecane-

Protocol Logic & Causality

-

Reduction (Step 1):

is preferred over -

Bromination (Step 2): Reaction with Phosphorus Tribromide (

) is favored over HBr reflux for deuterated substrates to minimize the risk of acid-catalyzed H/D exchange at high temperatures, although alkyl C-D bonds are generally robust.

Applications in Research

Neutron Scattering & Contrast Variation

The primary utility of

-

Mechanism: Hydrogen (

H) has a negative coherent scattering length (-3.74 fm), while Deuterium ( -

Application: By incorporating deuterated pentadecyl bromide into a lipid bilayer, researchers can match the scattering length density (SLD) of the solvent (

/

Experimental Workflow: Contrast Matching

Caption: Workflow for using deuterated alkyl bromides to determine membrane thickness and domain localization via neutron contrast variation.

Deuterium NMR ( H-NMR)

In solid-state NMR,

-

Insight: A gradient of order parameters reveals how rigid the membrane is near the headgroup vs. the fluid center.

-

Advantage: Unlike bulky fluorescent probes (e.g., pyrene), the deuterated alkyl chain does not disrupt the bilayer packing.

Handling, Stability, and Safety

Storage Protocols

-

Light Sensitivity: Alkyl bromides are photosensitive. Store in amber glass vials to prevent homolytic cleavage of the C-Br bond, which liberates bromine radicals and degrades the isotopic purity.

-

Temperature: Store at 2–8°C. While stable at room temperature, cooler storage minimizes slow elimination reactions (dehydrohalogenation).

Chemical Compatibility

-

Nucleophilic Substitution:

is a potent alkylating agent. It reacts readily with amines, thiols, and phosphines.-

Reaction:

-

Precaution: Avoid contact with strong nucleophiles unless synthesis is intended.

-

Safety (HSE)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

PPE: Nitrile gloves are required. Alkyl bromides can penetrate skin and act as alkylating agents.

References

-

CDN Isotopes. 1-Bromopentadecane-d31 Product Specification & MSDS. CDN Isotopes Catalog. Link

-

Cambridge Isotope Laboratories. Deuterated Lipids and Fatty Acids for Membrane Studies. CIL Application Notes. Link

-

Sierra-Hernández, M. R., et al. (2010). "Incorporation and exclusion of long chain alkyl halides in fatty acid monolayers at the air-water interface."[2][3] Langmuir, 26(24), 18806-18816.[2][3] Link

-

Davis, J. H. (1983). "The description of membrane lipid conformation, order and dynamics by 2H-NMR." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(1), 117-171. Link

-

NIST Chemistry WebBook. 1-Bromopentadecane (Standard Reference Data). National Institute of Standards and Technology. Link

Advanced Safety & Handling Protocol: 1-Bromopentadecane-1,1,2,2-d4

Topic: Content Type: Technical Whitepaper / Expanded SDS Guide Audience: Researchers, Synthetic Chemists, and QA/QC Analysts[1]

Executive Summary

This technical guide serves as an expanded Safety Data Sheet (SDS) and handling protocol for 1-Bromopentadecane-1,1,2,2-d4 .[1] While standard SDS documents provide baseline hazard identification, this guide integrates isotopic specificities, degradation mechanisms, and high-fidelity handling procedures required for quantitative mass spectrometry (MS) and metabolic tracing applications.[1]

Critical Note on Toxicology: As with most deuterated isotopologues, specific toxicological data for the d4-variant is sparse.[1] The safety profile is derived from the non-labeled parent compound, 1-Bromopentadecane (CAS 629-72-1) , with added precautions for isotopic stability.[1]

Module 1: Chemical Identification & Properties[1][2][3][4]

This compound is a 15-carbon alkyl bromide deuterated at the

| Property | Data | Notes |

| Chemical Name | 1-Bromopentadecane-1,1,2,2-d4 | Deuterated Alkyl Halide |

| Parent CAS | 629-72-1 | For non-labeled analog |

| Formula | ~295.34 g/mol (approx) | |

| Appearance | Colorless to pale yellow liquid | May darken upon light exposure |

| Solubility | Chloroform, Ethyl Acetate, Methanol | Hydrophobic; immiscible in water |

| Flash Point | >110°C (Closed Cup) | Combustible |

| Isotopic Purity | Typically | Critical for MS quantitation |

Module 2: Hazard Identification & Mechanism[1][6]

GHS Classification (Analogous to Parent)

The Mechanism of Toxicity (The "Why")

Alkyl bromides are electrophilic alkylating agents. The toxicity is not random; it is a direct consequence of the SN2 Reaction Mechanism .

-

Cellular Targets: Nucleophilic residues on proteins (cysteine thiols, lysine amines) and DNA bases (guanine) attack the electron-deficient carbon at position 1 (C1).[1]

-

The Leaving Group: Bromide (

) is a stable leaving group, facilitating this irreversible alkylation.[1] -

Consequence: Alkylation disrupts protein function and can cause DNA adducts, leading to cytotoxicity and irritation.

Visualization: The Alkylation Hazard Pathway The following diagram illustrates the molecular mechanism driving the toxicity profile.

Caption: SN2 Alkylation Mechanism showing how the electrophilic alkyl bromide modifies biological nucleophiles.

Module 3: Self-Validating Handling Protocol

To ensure both safety and scientific integrity (preventing isotopic dilution or hydrolysis), follow this "Self-Validating" workflow. If the compound discolors, the protocol has failed.

Storage Hierarchy[1]

-

Primary: Amber glass vial with PTFE-lined cap (blocks UV light to prevent radical debromination).[1]

-

Secondary: Desiccator or sealed bag with Drierite™ (prevents moisture-driven hydrolysis).[1]

-

Temperature: Refrigerator (

). Freezing is acceptable but may require careful thawing to prevent condensation.[1]

Operational Workflow

Objective: Synthesize a lipid standard or prepare an MS stock solution.

-

Equilibration: Remove vial from cold storage. STOP: Do not open until the vial reaches room temperature.

-

Reasoning: Opening a cold vial condenses atmospheric water into the product. Water acts as a nucleophile, slowly converting the bromide to an alcohol (1-Pentadecanol-d4) and HBr.[1]

-

-

Inert Sampling:

-

Flush the headspace with dry Nitrogen or Argon after use.

-

Use gas-tight syringes for transfer.[1]

-

-

Solvent Compatibility:

Module 4: Emergency Response & First Aid[1]

In the event of exposure, the response must address the chemical burn potential of the alkyl bromide and the potential release of bromide ions.[1]

Visualization: Emergency Response Logic Flow

Caption: Decision matrix for immediate response to 1-Bromopentadecane-d4 exposure incidents.

Module 5: Application in Research

Mass Spectrometry Internal Standard

1-Bromopentadecane-d4 is frequently used to synthesize Deuterated Fatty Acids (Pentadecanoic acid-d4) or Phospholipids .[1]

-

Protocol Insight: When using as an internal standard, the "d4" label provides a mass shift of +4 Da. This shift must be sufficient to avoid overlap with the M+4 natural isotope abundance of the analyte.[1] For C15 chains, this is generally sufficient.

Synthesis Precursor[1]

-

Reaction: Grignard formation (

) or Lithiation.[1] -

Precaution: Deuterium exchange is unlikely at C1/C2 under standard conditions, but strong bases can cause elimination (E2) to form the alkene (1-Pentadecene-d3), resulting in loss of the label integrity.[1]

-

Control: Keep reaction temperatures low (-78°C to 0°C) when using strong bases to favor Substitution (SN2) over Elimination (E2).[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12394, 1-Bromopentadecane.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier - Alkyl bromides.[1][2] Retrieved from [Link][1]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explaining SN2/E2 competition in alkyl halides). Wiley-Interscience.[1]

Sources

Methodological & Application

Synthesis and Application of Palmitic Acid-d4 from 1-Bromopentadecane-d4 for Isotope Dilution Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise quantification of endogenous molecules in complex biological matrices. Deuterated fatty acids, in particular, serve as ideal internal standards for mass spectrometry-based lipidomics and are crucial for tracing fatty acid metabolism in vivo.[1][2] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of high-purity Palmitic Acid-d4, starting from the deuterated alkyl halide, 1-Bromopentadecane-d4. We will elucidate the chemical principles behind the chosen synthetic route, offer a step-by-step methodology, and describe a practical application for its use as an internal standard in quantitative lipid analysis.

Introduction: The Rationale for Deuterated Fatty Acid Standards

The "dilute and shoot" approach in mass spectrometry, while rapid, is often plagued by matrix effects and variations in ionization efficiency, leading to inaccurate quantification. The gold-standard solution is isotope dilution mass spectrometry (IDMS), which involves spiking a known quantity of a stable isotope-labeled analogue of the analyte into the sample prior to processing.[3] This internal standard (IS) co-elutes with the endogenous analyte and experiences identical matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to the IS, precise and accurate quantification can be achieved.

Deuterium (²H or D) is a commonly used stable isotope for this purpose. The introduction of deuterium atoms into a molecule creates a distinct mass shift that is easily resolved by a mass spectrometer, without significantly altering the molecule's chemical and physical properties.[1] Palmitic acid (16:0) is one of the most abundant saturated fatty acids in animals and plays central roles in energy storage and cellular signaling.[4][5] Therefore, a high-purity deuterated standard like Palmitic Acid-d4 is essential for research in metabolic diseases, oncology, and drug development.

This guide details the synthesis of Palmitic Acid-d4 via a robust and high-yielding malonic ester synthesis, a classic method for forming a carboxylic acid from an alkyl halide with the addition of one carbon atom.

Synthetic Strategy: Malonic Ester Synthesis

The conversion of 1-Bromopentadecane-d4 to Palmitic Acid-d4 is achieved in a two-step, one-pot reaction sequence. This method is chosen for its reliability, high yields, and the use of readily available reagents.

-

Alkylation of Diethyl Malonate: The process begins with the deprotonation of diethyl malonate using a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of 1-Bromopentadecane-d4 in a classic Sₙ2 reaction, forming a new carbon-carbon bond.

-

Saponification and Decarboxylation: The resulting diethyl 2-(pentadecyl-d4)malonate is then hydrolyzed (saponified) using a strong base like potassium hydroxide, converting the two ester groups into carboxylates. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylates and, upon heating, induces the decarboxylation of the geminal di-acid, yielding the final product, Palmitic Acid-d4.

The overall workflow is illustrated below.

Sources

- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]

Using deuterated alkyl bromides for lipid chain elongation

An In-Depth Technical Guide to Lipid Chain Elongation Using Deuterated Alkyl Bromides

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope-labeled lipids are indispensable tools in modern biological research, enabling precise quantification in mass spectrometry-based lipidomics, elucidation of metabolic pathways, and advanced structural analyses. Among the methods for their synthesis, the use of deuterated alkyl bromides for chain elongation of existing fatty acids offers a versatile and controlled approach to introduce deuterium labels at specific positions. This guide provides a comprehensive overview of the principles, a detailed step-by-step protocol for synthesis, and robust analytical methods for the validation of deuterated lipids. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecules in their work.

Scientific Foundation: The "Why" and "How"

The Mechanism of Lipid Chain Elongation

In biological systems, fatty acid elongation is a fundamental process occurring in the endoplasmic reticulum and mitochondria, where two-carbon units are sequentially added to an acyl-CoA precursor.[1][2] This process involves a four-step cycle: condensation, reduction, dehydration, and a final reduction.[3][4]

From a synthetic chemistry perspective, we can mimic and adapt this principle to achieve targeted modifications. The core of the strategy described here involves a nucleophilic substitution reaction. A fatty acid-derived precursor, engineered to act as a nucleophile (carbanion), attacks the electrophilic carbon of a deuterated alkyl bromide. This forms a new carbon-carbon bond, effectively elongating the original fatty acid chain with a deuterated segment. A common and effective approach involves the use of sulfone chemistry to facilitate the formation of the carbanion and subsequent coupling.[5]

The Significance of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). This mass difference is the key to its utility, while its chemical behavior remains nearly identical to hydrogen, ensuring it acts as a reliable biological tracer.

-

Mass Spectrometry (MS): In MS-based lipidomics, the precise mass difference allows deuterated lipids to be used as ideal internal standards.[6][7] When added to a complex biological sample at a known concentration, they co-elute with their endogenous, non-deuterated counterparts but are easily distinguished in the mass spectrum. This allows for accurate correction of variations in sample extraction and ionization efficiency, leading to highly reliable quantification.[8][9]

-

Metabolic Flux Analysis: Introducing deuterated lipids into cellular or whole-organism models allows researchers to trace their metabolic fate.[10][11] By analyzing the incorporation of deuterium into downstream lipid species, one can map metabolic pathways, and quantify the rates of synthesis, desaturation, and catabolism.[12][13]

-

Structural Biology: Techniques like neutron scattering can differentiate between hydrogen and deuterium, making deuterated lipids valuable for studying the structure and dynamics of lipid membranes.[14][15]

Synthesis Protocol: Elongation of a C22 PUFA with a Deuterated C12 Alkyl Bromide

This protocol is adapted from established synthetic methodologies[5] and describes the synthesis of a deuterated C34 very-long-chain polyunsaturated fatty acid (VLC-PUFA).

Overall Synthetic Workflow

The workflow involves preparing two key fragments: a deuterated C12 alkyl sulfone from the corresponding deuterated alkyl bromide, and a C22 polyunsaturated fatty acid tosylate. These fragments are then coupled, followed by deprotection and desulfonylation to yield the final product.

Caption: General workflow for deuterated lipid synthesis via sulfone coupling.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Dodecyl-d25 Bromide | ≥98% Deuterium | Cambridge Isotope Labs | The deuterated alkylating agent. |

| all-cis-4,7,10,13,16,19-Docosahexaenoic acid (DHA) | ≥98% | Cayman Chemical | The starting fatty acid to be elongated. |

| Sodium Phenylsulfinate | Synthesis Grade | Sigma-Aldrich | For preparing the sulfone. |

| n-Butyllithium (n-BuLi) | Solution in Hexanes | Sigma-Aldrich | Strong base, handle under inert gas. |

| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Sigma-Aldrich | For tosylation. |

| Lithium aluminum hydride (LiAlH₄) | Reagent Grade | Sigma-Aldrich | Potent reducing agent, handle with care. |

| Sodium Amalgam (Na/Hg) | 6% Sodium | Sigma-Aldrich | For desulfonylation. |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Dry solvent is critical for the coupling step. |

| Pyridine | Anhydrous | Sigma-Aldrich | Solvent and base for tosylation. |

| Standard Glassware | - | VWR / Fisher | Schlenk flasks required for inert atmosphere reactions. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |

| Column Chromatography Supplies | Silica Gel | - | For purification. |

Step-by-Step Protocol

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of reactive intermediates.[5]

Part A: Preparation of Deuterated Phenyl Sulfone Fragment

-

Dissolve Sodium Phenylsulfinate (1.1 eq) in a suitable solvent like DMF.

-

Add Dodecyl-d25 Bromide (1.0 eq) to the solution.

-

Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC until the starting bromide is consumed.

-

Perform an aqueous work-up by diluting with water and extracting the product with ethyl acetate or ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dodecyl-d25 phenyl sulfone by column chromatography.

Part B: Preparation of C22 PUFA Tosylate Fragment

-

Carefully add the starting C22 PUFA (1.0 eq) to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction to the corresponding alcohol is complete (monitor by TLC).

-

Quench the reaction cautiously at 0 °C by sequential addition of water, 15% NaOH (aq), and then more water.

-

Filter the resulting salts and extract the filtrate with ether. Dry and concentrate the organic phase to yield the C22 PUFA alcohol.

-

Dissolve the purified alcohol (1.0 eq) in anhydrous pyridine at 0 °C.

-

Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise and stir the reaction at 0 °C, allowing it to proceed for several hours or until completion.

-

Quench with ice-water and extract the product. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry, concentrate, and purify the crude tosylate by column chromatography.

Part C: Coupling and Desulfonylation

-

Dissolve the deuterated phenyl sulfone (Part A, 1.1 eq) in anhydrous THF and cool to -78 °C.

-

Add n-Butyllithium (1.1 eq) dropwise to form the deep red lithiocarbanion. Stir for 30 minutes at -78 °C.

-

Add a solution of the C22 PUFA tosylate (Part B, 1.0 eq) in anhydrous THF to the carbanion solution.

-

Allow the reaction to stir for several hours at -78 °C, then slowly warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and extract the coupled product.

-

Purify the coupled sulfone intermediate by column chromatography.

-

For the final desulfonylation step, dissolve the purified intermediate in anhydrous methanol.

-

Add powdered anhydrous disodium hydrogen phosphate, then add 6% sodium amalgam (Na/Hg) portion-wise at 0 °C.

-

Stir the reaction until the starting material is consumed.

-

Filter the reaction mixture, acidify the filtrate, and extract the final deuterated fatty acid product. Purify as needed.

Analytical Validation: A Self-Validating System

Confirmation of a successful synthesis requires a multi-technique approach to verify molecular weight, deuterium incorporation, and positional integrity.[16][17]

Caption: Workflow for the analytical validation of synthesized deuterated lipids.

Mass Spectrometry (LC-MS and GC-MS)

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the synthesized lipid.

-

Protocol (GC-MS Sample Prep): For analysis of fatty acids by Gas Chromatography (GC), they must be derivatized to their more volatile Fatty Acid Methyl Esters (FAMEs).

-

Dissolve ~1 mg of the purified deuterated fatty acid in 1 mL of Hexane.

-

Add 200 µL of a catalyst solution, such as 12% Boron Trichloride in Methanol (BCl₃-Methanol).

-

Cap the vial tightly and heat at 60 °C for 10 minutes.

-

Cool, then add 1 mL of water and 1 mL of hexane. Shake vigorously.

-

Allow the layers to separate. The top hexane layer containing the FAMEs is collected for GC-MS analysis.

-

-

Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the deuterated product. For the example C34 PUFA elongated with a dodecyl-d25 bromide, the mass will be significantly higher than any endogenous contaminant. High-resolution MS can be used to confirm the elemental composition and resolve isotopic patterns.[13]

| Parameter | Expected Outcome |

| Molecular Ion (M+H)⁺ | Observed m/z should match the calculated exact mass of the deuterated lipid. |

| Isotopic Distribution | The distribution of isotopologues should confirm high deuterium enrichment. |

| Chromatographic Shift | Be aware of potential retention time shifts; deuterated compounds may elute slightly earlier than their hydrogenous analogs (chromatographic isotope effect).[18] |

NMR Spectroscopy (¹H and ²H NMR)

-

Principle: NMR provides the gold standard for structural confirmation.[17] ¹H NMR detects proton signals, while ²H NMR directly detects deuterium signals.

-

Data Interpretation:

-

¹H NMR: In the spectrum of the final product, the proton signals corresponding to the positions on the alkyl chain where deuterium has been incorporated will be absent or significantly diminished.

-

²H NMR: A signal will appear in the deuterium spectrum at a chemical shift corresponding to the location of the deuterium atoms, providing unambiguous confirmation of the labeling position.[16]

-

Applications and Best Practices

-

Internal Standards: When using the synthesized lipid as an internal standard, it should be added to the sample at the very beginning of the extraction process.[8] This ensures it accounts for analyte loss at every step. A mixture of several deuterated standards covering different lipid classes is often ideal.[6]

-

Metabolic Tracing: For in vivo or cell culture studies, the deuterated lipid should be introduced in a suitable vehicle. The subsequent analysis involves extracting lipids at various time points and using LC-MS/MS to identify and quantify metabolites that have incorporated the deuterium label.[10]

-

Storage and Handling: Deuterated lipids, especially polyunsaturated ones, are prone to oxidation. They should be stored at low temperatures (-20 °C or -80 °C) under an inert gas (argon) and in amber vials to protect from light.[6][18]

References

- Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. (2007). Journal of Lipid Research.

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2012). Journal of Visualized Experiments.

- Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. (2025). BenchChem.

- Deuterium Raman imaging for lipid analysis. (2022).

- Quantitative lipidomics using metabolic deuterium oxide labeling. (2024). GIST Repository.

- Fatty Acid Biosynthesis: Definition, Steps & Regul

- Deuterated Lipidomics MaxSpec® Mixture. (n.d.). Cayman Chemical.

- Very long-chain fatty acids: elongation, physiology and related disorders. (2012). Journal of Biochemistry.

- Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. (2020).

- Quantitative Lipidomics Based on DCL™ - Deuterium Technology Pl

- Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. (2007). Analytical Chemistry.

- Quantification of lipids in egg PG using a deuterated standard lipid as... (n.d.).

- Lipidomics Standards. (n.d.).

- Characterization of the in vivo deuteration of native phospholipids by mass spectrometry yields guidelines for their regiospecif. (n.d.). OSTI.gov.

- Applications of Mass Spectrometry to Lipids and Membranes. (2011). Annual Review of Biochemistry.

- Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS.

- Mammalian Fatty Acid Elongases. (2013). Methods in Molecular Biology.

- Proposed mechanism of chain elongation in fatty acid biosynthesis and... (n.d.).

- Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. (2014). Biochimica et Biophysica Acta.

- Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customiz

- Deuterated Sphingolipids. (n.d.). Avanti Research.

- Applications of Mass Spectrometry to Lipids and Membranes. (2011). Annual Review of Biochemistry.

- Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. (2023).

- Synthesis of novel deuterated lipids and surfactants. (2019). SINE2020.

- Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. (2011). Chemistry and Physics of Lipids.

- Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. (n.d.).

- Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids. (2015). PLOS ONE.

- Analytical Techniques for Single-Cell Biochemical Assays of Lipids. (2022). Annual Review of Analytical Chemistry.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. (2025).

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- DEUTERATED F

- Chemical C2-Elongation of Polyunsaturated F

- Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. (2023). Molecules.

- A process for making high purity fatty acid lower alkyl esters. (1999).

- The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. (2023). Journal of Lipid Research.

- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.

- Fatty acid desaturation and chain elongation in eukaryotes. (n.d.). Dept. Biochem. & Mol. Biol..

- Fatty Acid Chain Elong

- Methods of Preparation of Fatty Acids and Their Derivatives: Labor

- In vivo study of the biosynthesis of long-chain fatty acids using deuterated water. (2000). American Journal of Physiology-Endocrinology and Metabolism.

- Chain dynamics of selectively deuterated fatty acids in high-density lipoproteins studied by deuterium NMR. (1985). Biochemistry.

- Esterification of Alginate with Alkyl Bromides of Different Carbon Chain Lengths via the Bimolecular Nucleophilic Substitution Reaction: Synthesis, Characterization, and Controlled Release Performance. (2021). Polymers.

Sources

- 1. allen.in [allen.in]

- 2. academic.oup.com [academic.oup.com]

- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 13. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids | PLOS One [journals.plos.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Navigating C-D Bond Stability in Alkylation Reactions

Introduction: The Deuterium Advantage in Modern Chemistry

In the landscape of contemporary drug discovery and mechanistic organic chemistry, the substitution of a hydrogen (H) atom with its heavier, stable isotope, deuterium (D), represents a subtle yet powerful strategic tool.[1][2][3] This seemingly minor modification, with the addition of a single neutron, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4] The core of this influence lies in the enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] This increased stability gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered upon isotopic substitution.[5] Specifically, reactions involving the cleavage of a C-D bond are significantly slower than those involving a C-H bond.[5][6]

This principle is elegantly exploited in drug development to enhance metabolic stability, prolong a drug's half-life, and reduce the formation of toxic metabolites.[2][4][7] By strategically placing deuterium at metabolically vulnerable positions, chemists can effectively "shield" a drug from enzymatic degradation. Beyond pharmaceuticals, deuterium labeling is an indispensable technique for elucidating reaction mechanisms.[8][9][10] By tracking the fate of deuterium atoms throughout a chemical transformation, researchers can gain invaluable insights into bond-breaking and bond-forming steps.

Alkylation reactions, a cornerstone of organic synthesis, often involve the formation of new carbon-carbon bonds at positions that may have been deuterated. Understanding the stability of C-D bonds under various alkylation conditions is therefore paramount for both medicinal chemists designing next-generation therapeutics and physical organic chemists probing the intricacies of reaction pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stability of C-D bonds in alkylation reactions. We will delve into the theoretical underpinnings of the kinetic isotope effect, present detailed protocols for assessing C-D bond stability, and offer practical insights into leveraging this knowledge for molecular design and mechanistic analysis.

The Kinetic Isotope Effect: A Deeper Dive

The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.[11] The C-D bond has a lower zero-point vibrational energy than the C-H bond due to the greater mass of deuterium.[6][11] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the primary KIE (kH/kD) for C-H bond cleavage is typically in the range of 6 to 10 at room temperature.[5]

It is crucial to distinguish between primary and secondary KIEs. A secondary KIE arises when the isotopically substituted bond is not directly broken or formed in the rate-determining step. These effects are generally much smaller than primary KIEs.

Assessing C-D Bond Stability in Alkylation Reactions: A General Workflow

The central question when performing an alkylation on a deuterated substrate is whether the C-D bond at or near the reaction center remains intact. The following workflow provides a systematic approach to answering this question.

Caption: A generalized workflow for assessing C-D bond stability.

Experimental Protocols

Protocol 1: Synthesis of Deuterated Substrates

The synthesis of specifically deuterated starting materials is the crucial first step. Late-stage C-H activation and hydrogen isotope exchange (HIE) are powerful methods for introducing deuterium into complex molecules.[8] Transition metal-catalyzed methods, such as those employing palladium or iridium, are often utilized for their high regioselectivity.[8][10][12]

Example: Palladium-Catalyzed Deuteration of an Arene [10][12]

This protocol provides a general procedure for the deuteration of arenes via a non-directed C-H activation pathway.

Materials:

-

Arene substrate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Deuterated water (D₂O) or another deuterium source

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the arene substrate, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous DMF and the deuterium source (e.g., D₂O).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR to determine the extent of deuteration.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deuterated product by column chromatography or recrystallization.

-

Characterize the purified product by ¹H NMR, ²H NMR, and mass spectrometry to confirm the position and percentage of deuterium incorporation.[10]

Protocol 2: Competitive KIE Experiment for Alkylation Reactions

A competitive KIE experiment is a powerful method to determine if a C-H/C-D bond is cleaved in the rate-determining step of a reaction. In this setup, a mixture of the deuterated and non-deuterated starting materials is subjected to the alkylation reaction with a sub-stoichiometric amount of the alkylating agent.

Materials:

-

Equimolar mixture of deuterated and non-deuterated starting materials

-

Alkylating agent (sub-stoichiometric amount, e.g., 0.1-0.5 equivalents)

-

Appropriate solvent and reagents for the specific alkylation reaction

Procedure:

-

Prepare a stock solution containing an accurately weighed equimolar mixture of the deuterated and non-deuterated starting materials.

-

In a reaction vessel, dissolve the mixture in the appropriate solvent.

-

Add the sub-stoichiometric amount of the alkylating agent and any other necessary reagents (e.g., base, catalyst).

-

Allow the reaction to proceed to a low conversion (typically 10-20%).

-

Quench the reaction.

-

Analyze the isotopic composition of both the remaining starting material and the product. This is typically done by mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

-

The KIE is calculated from the ratio of products or the ratio of unreacted starting materials.

Data Interpretation:

-

kH/kD > 1 (typically 2-7 for primary KIE): This indicates that the C-H/C-D bond is cleaved in the rate-determining step of the alkylation.

-

kH/kD ≈ 1: This suggests that the C-H/C-D bond is not cleaved in the rate-determining step.

Protocol 3: Analysis of Deuterium Content by Mass Spectrometry and NMR

Accurate quantification of deuterium incorporation is essential for interpreting the results.

Mass Spectrometry (MS):

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium increases the molecular weight of the compound.

-

Procedure:

-

Obtain the mass spectrum of the non-deuterated standard to identify the molecular ion peak (M).

-

Obtain the mass spectrum of the deuterated product. The presence of peaks at M+1, M+2, etc., indicates the incorporation of one, two, or more deuterium atoms.

-

The relative intensities of these peaks can be used to calculate the percentage of deuteration at each position.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Principle: The integration of a proton signal is proportional to the number of protons giving rise to that signal. Deuterium substitution will lead to a decrease in the integration of the corresponding proton signal.

-

Procedure:

-

Acquire a high-quality ¹H NMR spectrum of the deuterated sample.

-

Include an internal standard with a known concentration and a signal in a clean region of the spectrum.

-

Compare the integration of the signal corresponding to the deuterated position with the integration of a signal from a non-deuterated position in the molecule or the internal standard.

-

The percentage of deuterium incorporation can be calculated from the reduction in the signal integration.

-

-

-

²H NMR:

-

Principle: ²H NMR directly detects the deuterium nuclei.

-

Procedure:

-

Acquire a ²H NMR spectrum of the deuterated sample.

-

The presence of a signal at a chemical shift corresponding to a particular position confirms deuterium incorporation at that site.

-

-

Case Study: Mechanistic Elucidation of a Photocatalytic Defluorinative Alkylation

A study on the photocatalytic defluorinative alkylation of α-trifluoromethyl alkenes provides an excellent example of using deuterium labeling to probe a reaction mechanism.[9]

Reaction: The reaction involves the alkylation of an α-trifluoromethyl alkene with an alkane.

Mechanistic Question: Does the reaction proceed via a hydrogen atom transfer (HAT) from the alkane?

Experimental Design: A deuterium labeling experiment was conducted where a deuterated alkane was used as the alkylating agent.

Results and Interpretation: The product showed a high degree of deuterium incorporation, confirming that a hydrogen atom (or in this case, a deuterium atom) is abstracted from the alkane in the reaction mechanism. This supported a radical-mediated pathway.

Caption: A simplified proposed mechanism involving HAT.

Quantitative Data Summary

| Parameter | Description | Typical Values | Significance |

| Primary KIE (kH/kD) | Ratio of reaction rates for the non-deuterated and deuterated substrates. | 2 - 10 | A value significantly greater than 1 indicates C-H/D bond cleavage in the rate-determining step.[5][13] |

| % Deuterium Incorporation | The percentage of molecules in which a specific hydrogen has been replaced by deuterium. | 0 - 100% | Quantifies the extent of deuteration in the starting material and product. |

| ¹H NMR Signal Integration | The relative area of a proton signal in the NMR spectrum. | Proportional to the number of H atoms | A decrease in integration indicates deuterium substitution at that position. |

| Mass Shift (Δm/z) | The increase in the mass-to-charge ratio due to deuterium incorporation. | +1 for each D atom | Confirms the presence and number of deuterium atoms in a molecule. |

Conclusion and Future Outlook

The strategic use of deuterium is a powerful and increasingly prevalent tool in both drug discovery and fundamental chemical research.[1][8] A thorough understanding of C-D bond stability under various reaction conditions, particularly during crucial synthetic steps like alkylation, is essential for leveraging the full potential of this isotopic substitution. The protocols and principles outlined in these application notes provide a robust framework for researchers to systematically investigate and control the fate of deuterium in their chemical transformations. As synthetic methodologies become more sophisticated, particularly in the realm of late-stage functionalization and C-H activation, the precise and predictable manipulation of C-D bonds will continue to be a key enabler of innovation.

References

-

Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Available at: [Link]

-

New Strategy for New Drug Development: Deuterium Modification. Isotope Science / Alfa Chemistry. Available at: [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dove Medical Press. Available at: [Link]

-

5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature. Available at: [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

-

Kinetic isotope effect. Wikipedia. Available at: [Link]

-

MK13. Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

-

(a) Deuterium labelling experiments and proposed mechanism for (b) the... ResearchGate. Available at: [Link]

-

Deuteration of Arenes via Pd-Catalyzed C-H Activation: A Lesson in Nondirected C-H Activation, Isotopic Labeling, and NMR Characterization. PubMed. Available at: [Link]

-

Mechanistic studies and deuterium labelling experiments a, Radical... ResearchGate. Available at: [Link]

-

Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Available at: [Link]

-

Catalytic C-H Activation. Chemistry Letters. Available at: [Link]

-

Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. ChemRxiv. Available at: [Link]

-

Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. Available at: [Link]

-

Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. Journal of the American Chemical Society. Available at: [Link]

-

C-H Activation (Topics in Current Chemistry, 292). National Academic Digital Library of Ethiopia. Available at: [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available at: [Link]

-

Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. ChemRxiv. Available at: [Link]

-

Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution At fir. SlidePlayer. Available at: [Link]

-

An Unusual Carbon-Carbon Bond Cleavage Reaction During Phosphinothricin Biosynthesis. Nature. Available at: [Link]

-

Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. DigitalCommons@USU. Available at: [Link]

-

Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal. Available at: [Link]

-

Development and application of bond cleavage reactions in bioorthogonal chemistry. PubMed. Available at: [Link]

Sources

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. kinetics [faculty.csbsju.edu]

- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Deuteration of Arenes via Pd-Catalyzed C-H Activation: A Lesson in Nondirected C-H Activation, Isotopic Labeling, and NMR Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. chemrxiv.org [chemrxiv.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Technical Support Center: Storage Stability of Deuterated Alkyl Bromides

Welcome to the technical support center for deuterated alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals who rely on the isotopic and chemical purity of these critical reagents. Improper storage can lead to degradation, compromising experimental results and leading to time-consuming troubleshooting.[1] This resource provides in-depth, field-proven insights into maintaining the stability of your deuterated alkyl bromides, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs): General Storage & Handling

Q1: What are the ideal storage conditions for a newly received deuterated alkyl bromide?

A1: The primary goal is to protect the compound from the three main degradation catalysts: water, light, and oxygen. As a general rule, deuterated compounds (which are stable isotopes) should be stored in the same manner as their unenriched counterparts.[2]

For optimal stability, we recommend adhering to the following conditions, summarized in the table below.

Table 1: Recommended Storage Conditions for Deuterated Alkyl Bromides

| Parameter | Recommendation | Rationale & Best Practices |

| Temperature | -20°C to -80°C (Long-term) or 2-8°C (Short-term) | Low temperatures slow down the rates of all potential degradation reactions, including hydrolysis and elimination.[3] For long-term storage, -80°C is ideal.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Alkyl bromides can be sensitive to air and moisture.[1][4] Storing under an inert atmosphere displaces oxygen, preventing oxidation, and minimizes exposure to atmospheric water vapor, which can cause hydrolysis.[4][5] |

| Light | Amber Glass Vial / Protect from Light | UV light can initiate free-radical chain reactions, leading to decomposition.[6][7] Always store vials in the dark or use amber-colored containers to block UV radiation.[8] |

| Container | Original Manufacturer's Vial (e.g., Sure/Seal™) | High-quality vendors use specialized packaging like Sure/Seal™ bottles, which feature septa designed to be pierced by a syringe while maintaining an inert atmosphere.[5][9] This is the most reliable way to store and dispense the reagent.[5] |

Q2: Does deuteration make an alkyl bromide more stable than its non-deuterated (protio) analog?

A2: The answer is nuanced and depends on the specific degradation pathway. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond.[10][11] This phenomenon, known as the Kinetic Isotope Effect (KIE) , can slow down reactions where the C-H/C-D bond is broken in the rate-determining step.[11][12]

-

For E2 Elimination: This pathway involves the removal of a proton (or deuteron) by a base in the rate-determining step.[11][13] Therefore, a deuterated alkyl bromide will undergo E2 elimination slower than its protio analog. This is a significant primary KIE, with kH/kD values often around 6-7.[14]

-

For S_N2/S_N1 Hydrolysis: In these substitution reactions, the rate-determining step involves the cleavage of the carbon-bromine (C-Br) bond, not a C-H/C-D bond.[15][16] Therefore, the KIE is negligible, and the deuterated compound will degrade via hydrolysis at a rate similar to the non-deuterated compound.

Q3: I need to use a small amount of the reagent. What is the best way to handle the bottle to maintain the integrity of the remaining material?

A3: The key is to avoid introducing atmospheric moisture and oxygen into the container.[5][9] The proper technique involves using a dry, inert gas and syringe transfer.

-

Use a Schlenk line or a balloon filled with argon or nitrogen. [4]

-

Use a clean, oven-dried syringe and a long needle.[9]

-

Puncture the septum with the needle and gently introduce a positive pressure of the inert gas into the bottle.

-

Use a second syringe to withdraw the desired volume of the liquid. The positive pressure will prevent air from being drawn back into the bottle.[4]

-

Always re-insert the needle through the existing hole in the septum to minimize damage.[5]

-

After withdrawal, replace the plastic screw cap over the septum seal and store the bottle under the recommended conditions.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Q4: My reaction yield is low, and I suspect the deuterated alkyl bromide has degraded. What are the likely causes and how can I confirm them?

A4: Purity degradation over time is a common issue if storage protocols are not strictly followed.[1] The two most probable degradation pathways for alkyl bromides are hydrolysis and elimination. A third possibility is free-radical decomposition.

The following workflow can help you diagnose the issue:

Cause 1: Hydrolysis

-

Mechanism: This is a nucleophilic substitution reaction (S_N1 or S_N2) where water acts as the nucleophile, replacing the bromide to form the corresponding deuterated alcohol.[15][16] This is the most common degradation pathway, especially if the container has been opened in a humid environment.[4]

-

How to Identify: In the ¹H NMR spectrum, you will see new peaks corresponding to the alcohol product. In the mass spectrum, a new peak corresponding to the molecular weight of the deuterated alcohol (R-OD) will appear.[17]

Cause 2: Elimination

-

Mechanism: This is a dehydrobromination reaction (E1 or E2) that forms an alkene.[13][18] It can be promoted by trace basic impurities or heat. Primary alkyl halides favor S_N2/E2, while tertiary halides heavily favor E1/E2 pathways.[19]

-

How to Identify: Look for the appearance of new signals in the alkene region (typically 4.5-6.5 ppm) of the ¹H NMR spectrum. GC-MS will show a new peak with a molecular weight corresponding to the alkene.

Cause 3: Free-Radical Decomposition

-

Mechanism: Exposure to UV light or high heat can cause homolytic cleavage of the C-Br bond, initiating a radical chain reaction.[6][7] This often results in a complex mixture of products, including coupling products (e.g., R-R).[6]

-

How to Identify: The NMR spectrum may become complex and show broad signals. GC-MS analysis will likely show multiple new peaks, including one corresponding to a dimer of the alkyl group.

Q5: I see a fine white precipitate in my bottle of deuterated alkyl bromide. What is it?

A5: This is most likely a result of hydrolysis. The hydrolysis reaction produces deuterated hydrobromic acid (DBr) as a byproduct. If the alkyl bromide is used in a reaction with a metal-containing reagent (like a Grignard reagent or an organolithium), the DBr can react to form insoluble metal bromide salts (e.g., MgBr₂, LiBr). It can also indicate reaction with the container or cap liner over very long storage periods. The material should be re-analyzed for purity before use.

Experimental Protocols

Protocol 1: Purity Assessment of a Stored Deuterated Alkyl Bromide

This protocol provides a self-validating system to monitor the stability of your reagent over time.

Objective: To quantitatively assess the purity of a deuterated alkyl bromide and identify potential degradation products.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile and semi-volatile impurities like those found in alkyl halide degradation.[20][21][22]

Step-by-Step Procedure:

-

Baseline Sample (Time Zero): Upon receiving a new bottle, immediately withdraw a small aliquot (~10-20 µL) using the inert gas technique described in A3. Dilute this in a suitable, dry solvent (e.g., dichloromethane, hexane) in a GC vial. Run this sample using a standard GC-MS protocol for volatile organics. This is your T₀ reference.

-

Sample Preparation (Time X): At a later date, withdraw a new aliquot using the exact same procedure and prepare it in the same concentration as the baseline sample.

-

GC-MS Analysis:

-

Column: Use a low- to mid-polarity column suitable for separating alkyl halides (e.g., a VF-624ms or similar).[21]

-

Injection: Use a split injection to avoid overloading the column.

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all potential products.

-

MS Detection: Scan a mass range from ~35 to 400 m/z.

-

-

Data Analysis:

-

Compare the chromatogram of your current sample to the T₀ reference.

-

Integrate the area of the main peak (your deuterated alkyl bromide) and any new impurity peaks. Calculate the purity as: (Area_MainPeak / Area_Total) * 100%.

-

Analyze the mass spectrum of any significant new peaks to identify them (e.g., look for M+ corresponding to the alcohol or alkene).

-

Table 2: Common Impurities and Their Analytical Signatures

| Impurity | Identification Method | Expected Signature |

| Corresponding Alcohol (R-OD) | GC-MS | Peak with M+ = [M_alkyl_group] + 17 (for D) + 1 (for O). Characteristic fragments. |

| Corresponding Alkene | GC-MS / ¹H NMR | GC-MS: Peak with M+ = [M_alkyl_group] - 1 (for D). ¹H NMR: Signals at 4.5-6.5 ppm. |

| Dimer (R-R) | GC-MS | Peak with M+ = 2 * [M_alkyl_group]. |

Protocol 2: A Visual Guide to Degradation Pathways

The following diagram illustrates the two primary non-radical degradation pathways that affect deuterated alkyl bromides.

References

-

Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

-

Gan, J., et al. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. USDA ARS. [Link]

-

Moravek, Inc. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]

-

Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

-

Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?[Link]

-

Chem 203, University of Michigan. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]

-

Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]

-

BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. [Link]

-

Wang, J., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Journal of Hazardous Materials, 285, 234-241. [Link]

-

Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

-

Scribd. Alkyl Halide Elimination Reactions - Organic Chemistry. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]

-

ResearchGate. Summary of the main pathways of alkyl halide transformation under...[Link]

-

SlidePlayer. Elimination Reactions. [Link]

-

ResearchGate. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

Yonsei University. (2022, July 15). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

IU Indianapolis ScholarWorks. GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. [Link]

-

Pearson+. The deuterium kinetic isotope effect for the halogenation of an a...[Link]

-

Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. [Link]

-

NIH Office of Research Services. (2023, August 31). Managing Storage of Radiolabeled Compounds. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

Zhang, X., et al. (2018). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. PubMed Central. [Link]

-

Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]

-

Dneprovskii, A. S., & Iz'yurov, A. L. (1986). Kinetic isotope effects in the free-radical bromination of alkylaromatic hydrocarbons. OSTI.GOV. [Link]

-

Journal of the American Chemical Society. The stability of alkyl radicals. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

Chemistry LibreTexts. (2024, March 17). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. [Link]

-

Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. [Link]

-

ResearchGate. (2018). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. [Link]

-

ACS Omega. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

-

Chemical Communications. Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation. [Link]

Sources

- 1. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 2. moravek.com [moravek.com]

- 3. moravek.com [moravek.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

- 9. web.mit.edu [web.mit.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. quora.com [quora.com]

- 16. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 17. ars.usda.gov [ars.usda.gov]

- 18. scribd.com [scribd.com]

- 19. brainkart.com [brainkart.com]

- 20. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Technical Guide: Minimizing Hydrogen/Deuterium (H/D) Exchange During Workup

Executive Summary: The Kinetic Trap

Minimizing H/D exchange—specifically "back-exchange" (D

This guide is structured to address the two primary distinct workflows where this failure mode is critical:

-

HDX-MS Workflows: Preventing back-exchange during the quench, digestion, and separation steps.

-

Synthetic Isolation: Preserving isotopic purity in labile small molecules (e.g., deuterated drugs) during extraction and purification.

The Core Mechanism: The "V-Shape" Dependency

To troubleshoot, you must understand the enemy. H/D exchange rates (

-

Acid Catalysis: At low pH, exchange is driven by

. -

Base Catalysis: At high pH, exchange is driven by

. -

The Minimum: The "sweet spot" where exchange is slowest occurs where these two rates balance. For peptide backbone amides, this minimum is pH 2.5 .

Visualization: The Exchange Rate Landscape

The following diagram illustrates the "Danger Zones" where you lose deuterium and the "Safe Zone" where you must operate.

Module A: HDX-MS Workflows (Proteomics)

Objective: Prevent the loss of the deuterium label (back-exchange) on the protein backbone during the transition from the labeling vial to the mass spectrometer.

Protocol: The "Gold Standard" Quench

The quenching step is the single most critical point of failure. You must simultaneously drop the pH to 2.5, lower the temperature to 0°C, and denature the protein/digest it.

The Optimized Quench Buffer Recipe:

| Component | Concentration | Purpose | Mechanism |

|---|---|---|---|

| Buffer | 100 mM Phosphate or Citrate | Maintain pH 2.5 | Buffering capacity at pH 2.5 is low; high molarity is required to overpower the labeling buffer (usually pH 7.4). |

| Reductant | 250-500 mM TCEP | Break Disulfides | TCEP is effective at acidic pH (2.5). Avoid DTT , which is kinetically slow at low pH. |

| Denaturant | 2-4 M Guanidine HCl | Unfold Protein | Exposes internal sites for Pepsin digestion. Urea is avoided due to carbamylation risks. |

| Temperature | 0°C (Ice Slurry) | Slow Kinetics | Reduces

Troubleshooting Guide: HDX-MS

Q: My deuterium recovery is consistently low (<50%). Is it the digestion or the LC?

-

Diagnostic: It is likely the chromatography. Standard RPLC (Reversed-Phase Liquid Chromatography) at room temperature is fatal to deuterium labels.

-

The Fix:

-

Chill the Column: The entire LC column and injector valve must be in a refrigerated compartment at 0°C to +4°C .

-

Speed: Total elution time should be <10-15 minutes.

-

Digestion: Ensure your immobilized pepsin column is also at 0°C. Pepsin is evolved to work in the stomach (pH ~2), so it retains high activity at the quench pH.

-

Q: I see "scrambling" of the deuterium signal. What causes this?

-

Cause: Scrambling (migration of H/D within the molecule) often happens in the gas phase (source-induced scrambling) or if the pH drifts too low (pH < 2.0).

-

The Fix:

-

Check ESI Parameters: High source temperatures and "soft" ionization settings can sometimes promote scrambling. Optimize source voltage.

-

Verify Quench pH: If you use pure Formic Acid to quench, you might overshoot to pH 1.8. This accelerates acid-catalyzed exchange. Use a buffered quench (Phosphate/Citrate) to lock pH at 2.5.

-

Q: Can I use TCEP and Urea together?

-

Advice: Avoid Urea in HDX if possible. Urea solutions can contain isocyanic acid (especially if old/warm), which modifies lysine residues (carbamylation). In the context of HDX, Guanidine HCl is the preferred denaturant because it is stable and compatible with TCEP at pH 2.5.

Workflow Visualization: The Low-Back-Exchange Path

Module B: Small Molecule Synthesis & Isolation

Objective: You have synthesized a deuterated drug (e.g., a deuterated analog of a ketone or amide). You need to work it up without washing off the deuterium.

The Danger: Enolizable Protons

Deuterium on stable C-D bonds (e.g., aromatic rings, methyl groups not adjacent to carbonyls) is generally safe. The risk lies with

Protocol: The "Anhydrous/Buffered" Workup

Scenario: You have a reaction mixture in an organic solvent containing your deuterated product.

-

Avoid Aqueous Workup (If possible):

-

If the byproducts are inorganic salts, precipitate them by adding non-polar solvents (e.g., Hexanes, Et2O) and filter.

-

Directly evaporate the solvent if the reaction is clean.

-

-

If Aqueous Extraction is Mandatory:

-

Do NOT use strong base (NaOH/NaHCO3): This will instantly strip D from

-positions via enolate formation. -

Do NOT use strong acid: Acid catalyzes enolization.

-

The Solution: Use a Cold, pH-Adjusted Buffer .[3]

-

Prepare a saturated NaCl solution (Brine) buffered to pH 4-5 (slightly acidic is generally safer for ketones than basic).

-

Chill the buffer to 0°C.

-

Perform the extraction rapidly (shaking < 30 seconds).

-

Immediately dry the organic layer with Sodium Sulfate (Na2SO4) or Magnesium Sulfate.

-

-

-

Chromatography (Silica Gel):

-

Silica is slightly acidic and contains bound water (Si-OH). This can cause exchange on sensitive compounds.[2][4]

-